

# Lead-Free Alternatives to Lead Naphthenate: A Comparative Guide for Industrial Applications

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## Compound of Interest

Compound Name: *Lead naphthenate*

Cat. No.: *B213222*

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The industrial use of **lead naphthenate**, primarily as a drying agent in coatings and as an extreme pressure additive in lubricants, has been significantly curtailed due to health and environmental concerns surrounding lead toxicity. This guide provides a comprehensive comparison of lead-free alternatives, supported by available experimental data, to assist researchers and professionals in selecting suitable replacements.

## Lead-Free Driers in Paints and Coatings

**Lead naphthenate** has historically been used as a "through drier" in alkyd and other oil-based coatings, ensuring uniform curing throughout the paint film. The primary lead-free replacements are organometallic compounds based on strontium, zirconium, manganese, and iron. These are typically used in combination with primary (surface) driers, such as cobalt or manganese complexes, and auxiliary driers like calcium to achieve optimal performance.

## Performance Comparison of Lead-Free Driers

The following table summarizes the performance characteristics of common lead-free drier alternatives. Data is compiled from various industry sources and technical data sheets. Direct comparison is challenging as performance is highly dependent on the specific paint formulation, including the type of alkyd resin, solvent system, and other additives.

Drier Metal	Chemical Form	Typical Dosage (% metal on resin solids)	Set-to-Touch Time (hours)	Tack-Free Time (hours)	Hard Dry Time (hours)	Key Advantages	Key Disadvantages
Strontium	Octoate, Neodecanoate	0.05 - 0.50[1]	Formulation Dependent	Formulation Dependent	Formulation Dependent	Excellent "loss of dry" prevention, good through drying, non-toxic, direct replacement for lead (1 part Sr for 3 parts Pb).[2]	May not be as readily available as other alternatives.
			Formulation Dependent	Formulation Dependent	Formulation Dependent	Widely accepted lead replacement, good through drying, good color and low yellowing tendency. [5]	Poor pigment wetting (requires co-additives like calcium), can have reduced performance at low

							temperat ures.[6]
Manganese	Octoate, Neodecanoate	0.02 - 0.08	Formulation Dependent	Formulation Dependent	Formulation Dependent	Can act as both a primary and through drier, effective at low temperat ures and high humidity. [7]	Can cause discolorat ion (browning or yellowing ) in light- colored paints, may lead to brittle films if used alone.[7]
Iron	Octoate, Neodecanoate	0.02 - 0.10	Formulation Dependent	Formulation Dependent	Formulation Dependent	Effective in baking finishes and for reducing film tackiness .[7]	Strong color can limit its use to dark- colored formulations.
Bismuth	Octoate, Neodecanoate	Formulation Dependent	Formulation Dependent	Formulation Dependent	Limited use as a lead substitute .[5]	Not as widely adopted as other alternativ es.	
Calcium	Octoate, Neodecanoate	0.05 - 0.20[4]	Not a primary drier	Not a primary drier	Not a primary drier	Improves performa nce of other	Has little drying action on its own.

driers,  
prevents  
"loss of  
dry", aids  
in  
pigment  
wetting.  
[\[4\]](#)[\[7\]](#)

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## Experimental Protocols for Drier Performance Evaluation

The evaluation of paint drier performance typically follows standardized testing methods to ensure reproducibility and comparability of results.

### 1. Drying Time Measurement (ASTM D1640 / ASTM D5895):

- Objective: To determine the different stages of drying of an organic coating.
- Procedure:
  - A film of the coating is applied to a non-absorbent substrate (e.g., glass panel) at a specified uniform thickness.[\[8\]](#)[\[9\]](#)
  - The coated panel is placed in a controlled environment (typically  $23 \pm 2^{\circ}\text{C}$  and  $50 \pm 5\%$  relative humidity).[\[10\]](#)
  - The stages of drying are assessed at intervals:
    - Set-to-Touch Time: The film is lightly touched with a fingertip; no paint should adhere to the finger.
    - Tack-Free Time: A piece of cotton is placed on the film and pressed lightly. The film is considered tack-free if the cotton can be blown off without leaving any fibers.[\[8\]](#)
    - Dry-Hard Time: The film is firmly pressed with the thumb. No imprint or tackiness should be observed.[\[10\]](#)

- Dry-Through Time: A more quantitative method often involves a mechanical recorder where a stylus travels over the film. The point at which the stylus no longer leaves a mark indicates the dry-through time.<sup>[8][9][10]</sup>

## 2. Hardness Testing (ASTM D3363 - Pencil Hardness):

- Objective: To determine the hardness of the cured paint film.
- Procedure:
  - A set of calibrated pencils of varying hardness (e.g., 6B to 6H) is used.
  - The pencils are pushed across the surface of the cured film at a 45-degree angle.
  - The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.

## Lead-Free Additives in Lubricants

In lubricant formulations, **lead naphthenate** has been used as an extreme pressure (EP) additive, which prevents metal-to-metal contact under high loads, thus reducing wear. The development of lead-free alternatives has focused on compounds that can form a protective film on metal surfaces.

## Performance Comparison of Lead-Free EP Additives

The primary replacements for lead-based EP additives include zinc dialkyldithiophosphates (ZDDPs), bismuth compounds, and various sulfur and phosphorus-containing additives.

Additive Type	Chemical Example	Typical Treat Rate (%)	Wear Scar Diameter (mm)	Weld Point (kg)	Key Advantages	Key Disadvantages
Lead Naphthenate	Lead Naphthenate	Formulation Dependent	Good anti-wear	Effective EP	Good overall performance.	Toxic and environmentally harmful.
Bismuth-based	Bismuth Naphthenate	Formulation Dependent	Good anti-wear	Higher than Lead Naphthenate	More effective EP additive than lead naphthenate, non-toxic. <a href="#">[11]</a> <a href="#">[12]</a>	Can be less effective in anti-wear than lead naphthenate. <a href="#">[11]</a> <a href="#">[12]</a>
Zinc-based	Zinc Dialkyldithiophosphate (ZDDP)	0.5 - 2.0	Excellent anti-wear	Moderate EP	Excellent anti-wear and antioxidant properties, cost-effective. <a href="#">[13]</a>	Can negatively impact catalyst performance in modern engines, thermal stability can be an issue. <a href="#">[13]</a>
Sulfur-based	Sulfurized Olefins	Formulation Dependent	Good anti-wear	Excellent EP	Very effective under high-pressure conditions.	Can be corrosive to certain metals, especially at high

						temperatures.
						Can be less effective than sulfur-based additives under extreme pressures.
Phosphorus-based	Tricresyl Phosphate (TCP)	Formulation Dependent	Good anti-wear	Good EP	Good thermal stability and anti-wear properties.	

Note: The quantitative data for wear scar and weld point are highly dependent on the specific test conditions (e.g., Four-Ball test, Timken OK Load test) and the base lubricant. The values are therefore presented qualitatively.

## Experimental Protocols for EP and Anti-Wear Performance Evaluation

### 1. Four-Ball EP Test (ASTM D2783):

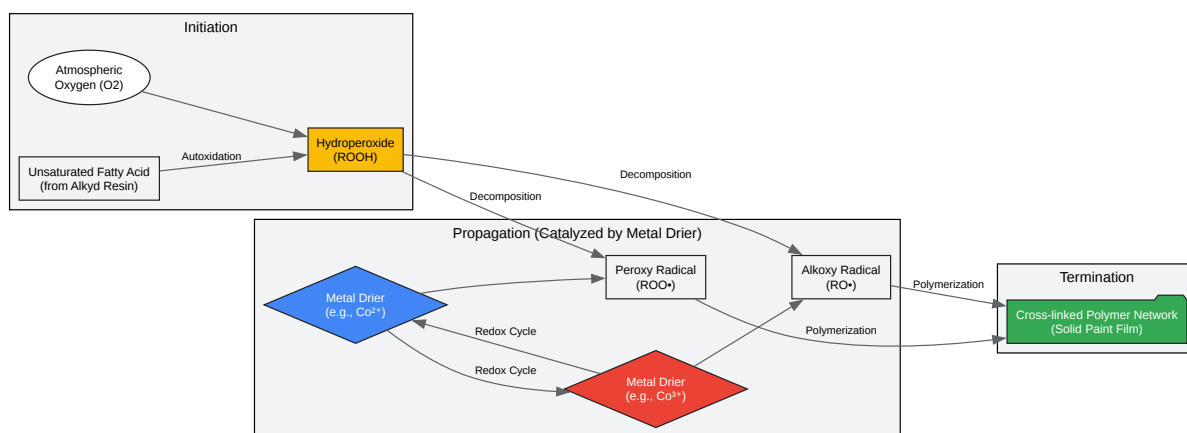
- Objective: To determine the load-carrying properties of a lubricant under high-pressure conditions.
- Procedure:
  - Three steel balls are clamped together in a cup, and a fourth ball is rotated against them in a pyramid formation.
  - The assembly is immersed in the lubricant being tested.
  - A series of 10-second runs are made at increasing loads until the rotating ball seizes and welds to the stationary balls.
  - The load at which welding occurs is reported as the Weld Point.

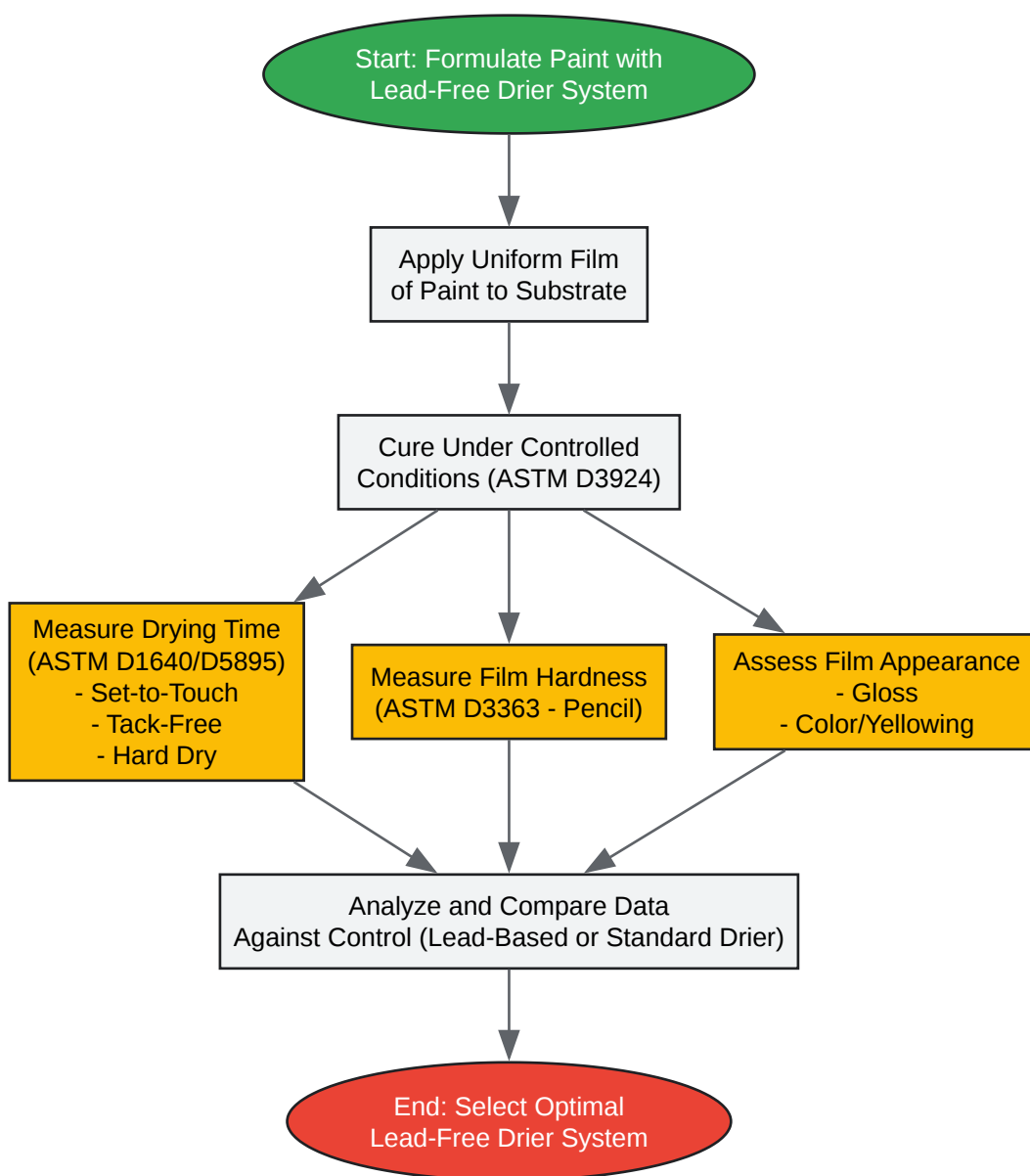
## 2. Four-Ball Wear Test (ASTM D4172):

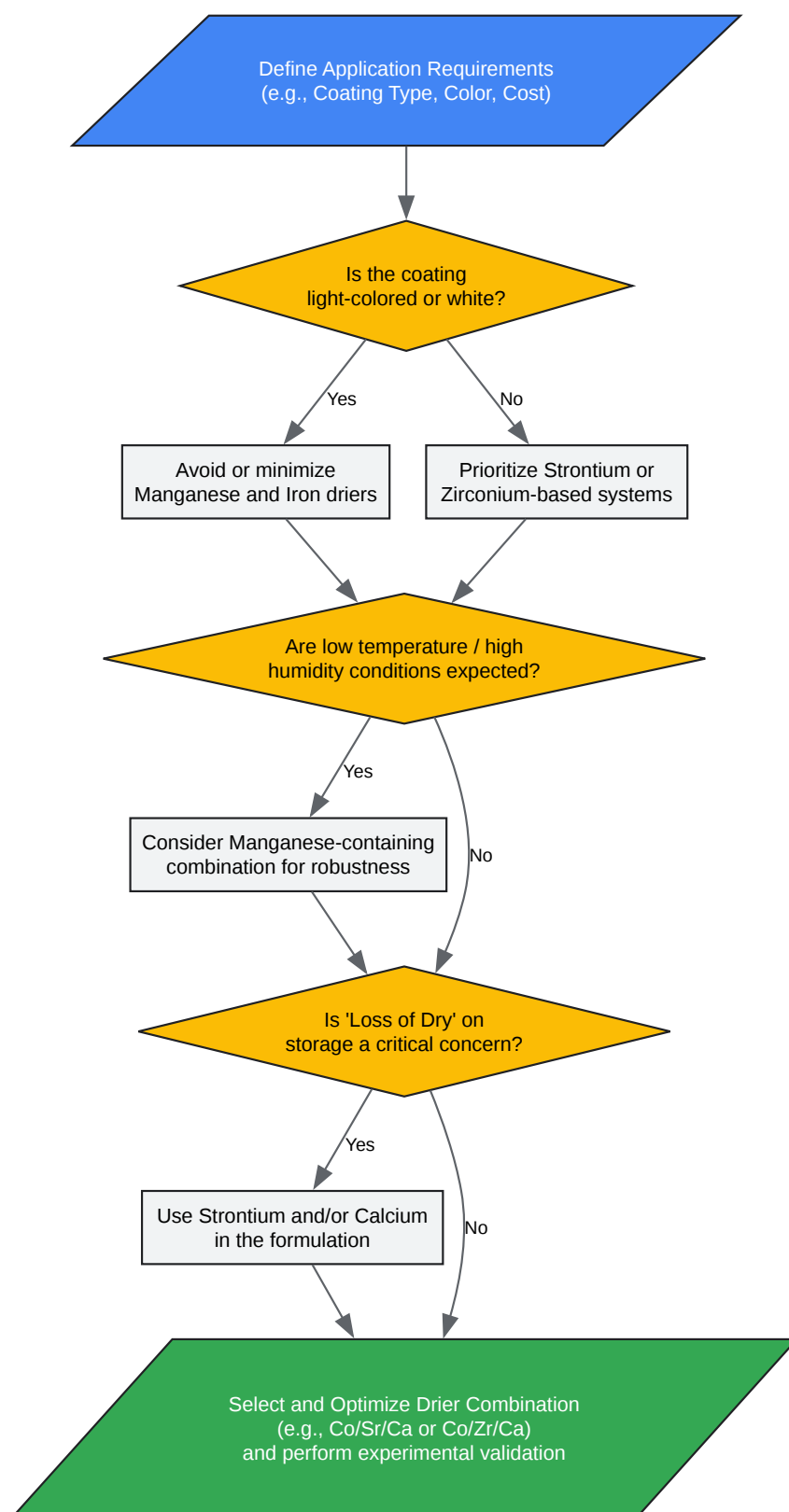
- Objective: To determine the wear-preventive characteristics of a lubricant.
- Procedure:
  - Similar to the EP test, but conducted at a lower, constant load for a set duration (e.g., 60 minutes).
  - After the test, the average diameter of the wear scars on the three stationary balls is measured.
  - A smaller Wear Scar Diameter indicates better anti-wear performance.

## Visualizations









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